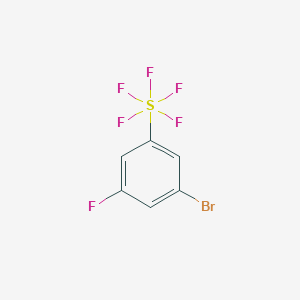

3-Fluoro-5-(pentafluorosulfur)bromobenzene

Description

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHHGWOEZHLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-5-(pentafluorosulfanyl)bromobenzene: A Premium Fluorinated Building Block

This is an in-depth technical guide on 3-Fluoro-5-(pentafluorosulfanyl)bromobenzene , a high-value fluorinated building block for advanced medicinal chemistry.

Executive Summary

3-Fluoro-5-(pentafluorosulfanyl)bromobenzene (Systematic Name: 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene) represents a cutting-edge scaffold in the design of lipophilic, metabolically stable drug candidates. It combines the steric bulk and high lipophilicity of the pentafluorosulfanyl (

This guide details the chemical identity, synthesis from commercial precursors, physical properties, and strategic applications of this compound in palladium-catalyzed cross-coupling reactions for the generation of biaryl motifs.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a trisubstituted benzene derivative featuring a unique 1,3,5-substitution pattern (meta-substitution), which is highly desirable for creating "privileged" molecular geometries in kinase inhibitors and GPCR ligands.

| Property | Data |

| Systematic Name | 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene |

| Common Name | 3-Fluoro-5-(pentafluorosulfur)bromobenzene |

| Molecular Formula | |

| Molecular Weight | 301.05 g/mol |

| Precursor CAS | 1240256-99-8 (3-Fluoro-5-(pentafluorosulfanyl)aniline) |

| Related CAS | 672-30-0 (3-Bromophenylsulfur pentafluoride) |

| SMILES | Fc1cc(SF5)cc(Br)c1 |

| Key Substituent | Pentafluorosulfanyl ( |

Structural Features & Electronic Effects[5]

-

Bromine (

): A versatile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

Fluorine (

): Provides metabolic blocking at the metabolically labile phenyl ring position and modulates -

Pentafluorosulfanyl (

):-

Geometry: Octahedral geometry creates a distinct 3D volume, unlike the tetrahedral

or planar aromatic rings. -

Lipophilicity: Significantly more lipophilic (

) than -

Electronegativity: Strong electron-withdrawing group (

), deactivating the ring toward electrophilic attack but activating it for nucleophilic aromatic substitution (

-

Synthesis & Manufacturing

While the bromide itself is a specialized intermediate, it is synthesized reliably from the commercially available 3-Fluoro-5-(pentafluorosulfanyl)aniline (CAS 1240256-99-8) via a Sandmeyer reaction.

Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of the nitro precursor to the target bromide.

Caption: Synthesis of 3-Fluoro-5-(pentafluorosulfanyl)bromobenzene from nitro precursor via aniline intermediate.[1][2][3][4]

Detailed Protocol: Sandmeyer Bromination

Objective: Convert 3-Fluoro-5-(pentafluorosulfanyl)aniline to the corresponding aryl bromide.

-

Diazotization:

-

Dissolve 3-Fluoro-5-(pentafluorosulfanyl)aniline (1.0 eq) in 48% hydrobromic acid (

, 10 eq). -

Cool the mixture to

in an ice bath. -

Add an aqueous solution of sodium nitrite (

, 1.2 eq) dropwise, maintaining the temperature below -

Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Bromination (Sandmeyer):

-

In a separate vessel, prepare a solution of copper(I) bromide (

, 1.5 eq) in 48% -

Transfer the cold diazonium solution slowly into the stirring

solution (caution: nitrogen gas evolution). -

Warm the mixture to

for 1 hour to drive the reaction to completion.

-

-

Workup:

-

Cool to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate (

) and brine. -

Dry over magnesium sulfate (

) and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the target bromide as a colorless to pale yellow liquid.

-

Physical Properties (Predicted & Analog-Based)

Due to the specialized nature of this isomer, physical properties are extrapolated from the closely related 3-Bromophenylsulfur pentafluoride (CAS 672-30-0) and general trends in organofluorine chemistry.

| Property | Value (Estimated/Analog) | Note |

| Appearance | Colorless to pale yellow liquid | Typical for halogenated SF5-benzenes. |

| Boiling Point | Slightly higher than 3-SF5-PhBr ( | |

| Density | High density due to heavy Br and SF5 group. | |

| LogP (Lipophilicity) | Highly lipophilic (SF5 contributes +1.51, Br +0.86, F +0.14). | |

| Solubility | Soluble in organic solvents | DCM, THF, EtOAc, Hexanes. Insoluble in water. |

| Stability | High | Stable to hydrolysis; SF5 group is chemically inert under standard conditions. |

Reactivity Profile & Applications

Palladium-Catalyzed Cross-Coupling

The primary utility of this building block is as an electrophile in metal-catalyzed cross-coupling reactions. The Bromine atom is the active site, while the Fluorine and

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryls.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Water.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.

-

Catalyst:

with XPhos or BINAP. -

Base:

.

-

Application in Drug Discovery

The 3-Fluoro-5-(pentafluorosulfanyl)phenyl motif is a bioisostere for the 3,5-bis(trifluoromethyl)phenyl group, a "privileged structure" found in numerous NK1 receptor antagonists and kinase inhibitors (e.g., Aprepitant analogs).

Advantages of the SF5 Analog:

-

Enhanced Lipophilicity: Improves blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The

and -

Unique Sterics: The bulky

group fills hydrophobic pockets more effectively than planar substituents.

Caption: Key reaction pathways for functionalizing the bromobenzene core.

Handling & Safety

-

Hazards: Like most halogenated aromatics, this compound is likely an Irritant (Skin/Eye/Respiratory) .

-

Specific SF5 Hazard: While the

bond is stable, thermal decomposition at extreme temperatures ( -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use water if the container is breached, although the compound itself is not water-reactive.

References

-

Beilstein J. Org.[4] Chem. (2016).[5][3][6] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

-

Sigma-Aldrich. 3-Fluoro-5-(pentafluorosulfanyl)aniline Product Page (Precursor).

-

Chem-Impex. 3-Bromophenylsulfur pentafluoride Product Page (Analog).

-

Wikipedia. Pentafluorosulfanylbenzene (General Chemistry of SF5).

-

Beilstein J. Org. Chem. (2012).[4] Discovery of practical production processes for arylsulfur pentafluorides.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of 3-Fluoro-5-(pentafluorosulfur)bromobenzene

Executive Summary

The emergence of the pentafluorosulfanyl (

This guide analyzes the electronic architecture of this molecule, quantifying its utility as a bioisostere for 3,5-bis(trifluoromethyl)phenyl groups. We provide evidence-based protocols for its synthesis and cross-coupling, addressing the specific challenges posed by its highly electron-deficient aromatic core.[1]

Electronic Structure & Physicochemical Profile

The utility of 3-Fluoro-5-(pentafluorosulfur)bromobenzene lies in its unique electronic signature.[1] The benzene ring is severely deactivated by the cooperative electron-withdrawing effects (EWG) of the

Hammett Substituent Analysis

The electronic environment at the bromine position is dictated by the meta-relationship of both the

| Substituent | Position (rel. to Br) | Hansch | Effect on Ring | ||

| meta-3 | 0.61 | 0.68 | +1.51 | Strong Deactivation | |

| meta-5 | 0.34 | 0.06 | +0.14 | Moderate Deactivation | |

| meta | 0.43 | 0.54 | +0.88 | Reference |

Key Insight: The cumulative electron withdrawal (

-

Enhanced Oxidative Addition: The C-Br bond is weakened, facilitating rapid oxidative addition to Pd(0) species, often outcompeting less activated aryl bromides.

-

Vulnerability: The C-F bond, typically inert, becomes susceptible to nucleophilic aromatic substitution (

Lipophilicity and Metabolic Blocking

The

-

Metabolic Stability: The C-

bond is chemically inert (bond energy ~ 380-420 kJ/mol) and resistant to P450 oxidative metabolism.[1] The 3,5-substitution pattern effectively blocks the two most metabolically vulnerable sites on the phenyl ring, forcing metabolism to the sterically hindered 2,4,6-positions.

Synthetic Accessibility & Protocols

Direct bromination of (pentafluorosulfanyl)benzene typically yields the para-isomer.[1] Accessing the meta-substituted 3-Fluoro-5-(pentafluorosulfur)bromobenzene requires a directed functional group interconversion strategy, typically starting from nitro-precursors.[1]

Synthesis Workflow

The most robust route involves the reduction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene followed by a Sandmeyer reaction.[1]

Figure 1: Synthetic pathway to the target scaffold.[1][2][3][4] The meta-orientation is established early via electrophilic fluorination of the meta-directing nitro precursor.[1]

Protocol: Sandmeyer Conversion (Aniline Bromide)

Note: This protocol assumes the isolation of the aniline intermediate.

-

Diazotization:

-

Dissolve 3-fluoro-5-(pentafluorosulfanyl)aniline (1.0 eq) in 40%

at -

Add

(1.1 eq) dropwise as an aqueous solution, maintaining internal temperature -

Stir for 30 min to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

-

Transfer the cold diazonium solution slowly into the CuBr solution (caution: gas evolution

). -

Heat the mixture to

for 1 hour.

-

-

Workup:

Reactivity in Drug Design: Cross-Coupling

The electron-poor nature of 3-Fluoro-5-(pentafluorosulfur)bromobenzene makes it an excellent electrophile for Suzuki-Miyaura coupling.[1] However, standard conditions must be tuned to prevent dehalogenation or side reactions.

Optimized Suzuki-Miyaura Conditions

Due to the strong electron-withdrawing nature, the oxidative addition step is fast.[1] The rate-limiting step is often transmetalation.[1] We recommend using electron-rich phosphine ligands to stabilize the Pd(II) intermediate and facilitate the cycle.

Recommended System:

-

Catalyst:

(3-5 mol%) or -

Base:

(3.0 eq) – mild bases preferred to avoid -

Solvent: 1,4-Dioxane / Water (4:1).[1]

-

Temperature:

.[1]

Reactivity Decision Tree

The following diagram illustrates the chemoselectivity considerations when using this building block.

Figure 2: Chemoselectivity profile.[1] While Suzuki coupling is the primary utility, researchers must avoid strong nucleophiles that could attack the fluorine position, which is activated by the overall electron deficiency of the ring.

Comparative Data: vs. vs. [1]

When selecting this building block for lead optimization, consider the following physicochemical trade-offs.

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( |

| Electronegativity ( | 3.65 | 3.36 | N/A |

| Hammett | 0.68 | 0.54 | -0.20 |

| Volume ( | ~113 | ~66 | ~101 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 |

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. Link

- Umemoto, T., et al. (2012). Discovery of the "Super-Trifluoromethyl" Group: Synthesis and Properties of Pentafluorosulfanyl Derivatives. Journal of Fluorine Chemistry, 135, 145-150.

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[1][2][5] Beilstein Journal of Organic Chemistry, 12, 192–197.[3] Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

- Altomonte, S., & Zanda, M. (2012). Synthetic chemistry of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 143, 133-153.

Sources

- 1. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Steric hindrance of pentafluorosulfanyl group in aromatic systems

An In-Depth Technical Guide to the Steric Hindrance of the Pentafluorosulfanyl Group in Aromatic Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Emergence of a "Super-Trifluoromethyl" Group

In the landscape of medicinal, agrochemical, and materials science, the strategic introduction of fluorinated functional groups is a cornerstone of modern molecular design.[1] Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often being dubbed a "super-trifluoromethyl group".[1][2][3] This moniker stems from its unique combination of extreme kinetic and hydrolytic stability, potent electron-withdrawing capability, and significant lipophilicity.[4][5] While its electronic properties are profound, it is the distinct steric profile of the SF₅ group that offers a unique tool for modulating molecular conformation, influencing intermolecular interactions, and ultimately, controlling biological activity and material properties.

This guide provides an in-depth analysis of the steric hindrance associated with the SF₅ group in aromatic systems. We will move beyond a simple description of its size to explore the nuanced causality behind its conformational influence, the experimental methods for its installation and characterization, and the practical implications of its steric demand in applied chemical sciences.

Section 1: Unpacking the Physicochemical & Steric Identity of the SF₅ Group

To appreciate the steric influence of the SF₅ group, one must first understand its fundamental physicochemical characteristics, particularly in comparison to other commonly used bulky or electron-withdrawing groups like trifluoromethyl (-CF₃) and tert-butyl (t-Bu).

The SF₅ group consists of a central sulfur atom in an approximately octahedral coordination environment, bonded to one axial and four equatorial fluorine atoms.[6] This geometry is the primary determinant of its unique steric character. While significantly larger than a -CF₃ group, its steric hindrance is considered less than that of a t-butyl group.[7][8][9]

Key Properties:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities used in organic chemistry.[10]

-

Chemical and Thermal Stability: The strength of the S-F bonds confers exceptional stability, making the group resistant to harsh chemical conditions and thermal degradation.[4][10][11]

-

Lipophilicity: Despite its high polarity, the SF₅ group significantly increases the lipophilicity of a molecule, a critical parameter for modulating membrane permeability and bioavailability in drug candidates.[1][10][12]

Data Presentation: A Comparative Analysis of Steric and Electronic Parameters

The following table summarizes key quantitative parameters that define the steric and electronic nature of the SF₅ group compared to its common counterparts.

| Parameter | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |

| **van der Waals Volume (ų) ** | ~55.4[8] | ~34.6[8] | ~76.9[8] |

| Geometry | Octahedral | Tetrahedral | Tetrahedral |

| Rotational Barrier (C-X bond) | Very Low | Low | High |

| Hammett Parameter (σₚ) | +0.68 | +0.54 | -0.20 |

| Lipophilicity (π) | +1.50 | +0.88 | +1.98 |

Causality Insight: The surprisingly low rotational barrier of the C-S bond in aryl-SF₅ systems is a direct consequence of its octahedral geometry. Unlike the interlocking C-H bonds that create a significant rotational barrier for a t-butyl group, the "umbrella-like" arrangement of the four equatorial fluorine atoms allows for relatively free rotation around the C-S axis.[8] This combination of significant volume with rotational freedom is a defining feature of the SF₅ group's steric profile.

Section 2: Conformational Consequences in Aromatic Systems

The steric bulk of the SF₅ group dramatically affects the conformation of small molecules by encumbering rotational freedom of adjacent groups.[12][13] This steric imposition is a powerful tool for locking molecules into specific, biologically active conformations or for directing the stereochemistry of reactions.[8][14]

X-ray crystallography has been instrumental in defining the precise geometry of SF₅-substituted arenes.[6][15] These studies consistently show a slightly distorted octahedral geometry around the sulfur atom.

Data Presentation: Typical Crystallographic Parameters for Aryl-SF₅ Compounds

| Parameter | Typical Value Range | Source |

| C-S Bond Length | 1.80 - 1.83 Å | [6] |

| S-F (axial) Bond Length | 1.57 - 1.60 Å | [6][16] |

| S-F (equatorial) Bond Length | 1.58 - 1.62 Å | [6][16] |

| C-S-F (axial) Bond Angle | ~180° | [6][16] |

| F (eq)-S-F (eq) Bond Angle | ~90° | [16] |

Trustworthiness Insight: The C-S bond is notably longer than a typical C-C single bond (~1.54 Å). This increased distance, combined with the group's unique geometry, means that while the SF₅ group has a large volume, its steric field is projected further from the aromatic ring, creating a different type of spatial hindrance compared to a more compact group like t-butyl. This can lead to selective interactions in a constrained environment like an enzyme's active site.

Section 3: Synthetic Methodologies for SF₅-Arene Construction

The historically limited accessibility of SF₅-containing compounds has been a major barrier to their widespread adoption.[4][5] However, significant progress has been made, particularly with methods involving the oxidative fluorination of aryl thiols or diaryl disulfides.

Key Experimental Protocol: The Umemoto Method for SF₅-Arene Synthesis

One of the most significant breakthroughs was the development of a two-step protocol by Umemoto and coworkers, which uses readily available diaryl disulfides or aryl thiols, chlorine gas (Cl₂), and a fluoride source.[17] This method proceeds through a stable arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.

Step-by-Step Methodology:

-

Formation of Ar-SF₄Cl Intermediate:

-

Rationale: This step creates a stable, isolable precursor to the SF₅ group. The use of a diaryl disulfide and a fluoride salt like potassium fluoride (KF) in an appropriate solvent (e.g., acetonitrile) is common.

-

Procedure: A solution of the substituted diaryl disulfide in acetonitrile is cooled. Chlorine gas is bubbled through the solution in the presence of KF. The reaction is carefully monitored until the starting material is consumed. The Ar-SF₄Cl intermediate is then isolated through standard workup and purification procedures.

-

-

Fluoride-Chloride Exchange to Form Ar-SF₅:

-

Rationale: The final step involves replacing the chlorine atom on the sulfur with fluorine. This requires a potent fluoride source. Various reagents can be used, including hydrogen fluoride (HF) or its complexes (e.g., pyridinium poly(hydrogen fluoride)), or safer alternatives like potassium bifluoride (KHF₂) in trifluoroacetic acid, which generates HF in situ.[17]

-

Procedure: The isolated Ar-SF₄Cl intermediate is dissolved in a suitable solvent. The fluorinating agent (e.g., HF-pyridine) is added cautiously at a controlled temperature. The reaction is stirred until completion, then quenched and extracted. The final Ar-SF₅ product is purified, typically by column chromatography.

-

Section 4: Implications in Drug Discovery and Materials Science

The unique steric and electronic properties of the SF₅ group make it a valuable bioisostere for groups like -CF₃, t-butyl, nitro, and halogens.[2][10][18]

-

Medicinal Chemistry:

-

Enhanced Efficacy: The steric bulk can enforce a specific molecular conformation required for high-affinity binding to a biological target.[10] In some cases, replacing a -CF₃ with an SF₅ group has led to improved inhibitory activity.[18][19]

-

Improved Metabolic Stability: The chemical robustness of the SF₅ group protects against metabolic degradation at that position, potentially extending a drug's half-life in the body.[10]

-

Modulating Pharmacokinetics: The high lipophilicity imparted by the SF₅ group can enhance membrane permeability and alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

-

-

Materials Science:

-

Liquid Crystals: The strong dipole moment and steric bulk of the SF₅ group have been exploited in the design of liquid crystals.[4]

-

Optoelectronic Materials: The powerful electron-withdrawing nature of the SF₅ group can be used to tune the HOMO-LUMO gap in chromophores, influencing their absorption and emission properties for applications in optoelectronics.[5][15]

-

Section 5: Characterization of SF₅-Aromatic Systems

A multi-technique approach is essential for the unambiguous characterization of molecules containing the SF₅ group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly diagnostic. The SF₅ group gives rise to a characteristic A₄B pattern: a quintet for the single axial fluorine and a doublet for the four equatorial fluorines.

-

X-ray Crystallography: As detailed in Section 2, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure and understanding the steric interactions in the solid state.[20]

-

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular geometries, electronic properties, and rotational energy barriers.[10] These calculations complement experimental data and provide deep mechanistic insights that can be challenging to obtain otherwise.

Generalized Protocol: Single-Crystal X-ray Structure Determination

-

Crystal Growth & Selection: High-quality single crystals are grown, often by slow evaporation from a suitable solvent system. A crystal with well-defined faces and appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope.

-

Mounting and Data Collection: The crystal is mounted on a goniometer head, often using a cryoprotectant, and cooled with liquid nitrogen to minimize thermal vibrations. It is then placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated.[20]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, yielding the final, high-resolution crystal structure.

Conclusion

The pentafluorosulfanyl group is far more than a simple bulky substituent. Its unique octahedral geometry, which confers significant volume yet maintains rotational freedom, sets it apart from traditional steric blocking groups. This distinct profile, combined with its profound electronic effects and exceptional stability, provides a sophisticated tool for chemists. For researchers in drug discovery, it offers a means to enforce bioactive conformations and enhance metabolic stability. For materials scientists, it is a way to precisely tune intermolecular forces and electronic properties. As synthetic methods continue to improve, the strategic application of the SF₅ group's steric hindrance will undoubtedly play an expanding role in the creation of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

-

The Pentafluorosulfanyl Group (SF5) - Rowan. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]

-

New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group. Available at: [Link]

-

Developments in the synthesis of new SF5-containing compounds. Available at: [Link]

- US8653302B2 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds - Google Patents.

-

Pentafluorosulfanyl (SF5) technology - Melius Organics. Available at: [Link]

-

Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. Available at: [Link]

-

Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. - Centre for Medicines Discovery. Available at: [Link]

-

Single crystal X-ray structures of compounds 1–9 - ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]

-

Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. Available at: [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. Available at: [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. Available at: [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate. Available at: [Link]

-

Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF - ResearchGate. Available at: [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. Available at: [Link]

-

Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - MDPI. Available at: [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]

-

Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]

-

The control of stereochemistry by the pentafluorosulfanyl group - RSC Publishing. Available at: [Link]

-

The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - ETH Library. Available at: [Link]

-

The control of stereochemistry by the pentafluorosulfanyl group. Available at: [Link]

-

SF5-Substituted Aromatic Heterocycles - ResearchGate. Available at: [Link]

-

The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC. Available at: [Link]

-

[PDF] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | Semantic Scholar. Available at: [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules - ResearchGate. Available at: [Link]

-

Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center. Available at: [Link]

-

Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. Available at: [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI. Available at: [Link]

-

Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne - MDPI. Available at: [Link]

-

New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives | Request PDF. Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The control of stereochemistry by the pentafluorosulfanyl group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. corpus.ulaval.ca [corpus.ulaval.ca]

- 18. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 19. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-(pentafluorosulfur)bromobenzene

Compound Identity and Inferred Properties

3-Fluoro-5-(pentafluorosulfur)bromobenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a pentafluorosulfur (SF₅) group. The unique combination of a highly electronegative SF₅ group and two different halogen atoms suggests specific reactivity and potential hazards that must be addressed with care in a laboratory setting.

Table 1: Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)bromobenzene and Key Analogs

| Property | 3-Fluoro-5-(pentafluorosulfur)bromobenzene (Predicted) | 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene[1] | 3-Bromo-5-fluorobenzotrifluoride[2] | Bromopentafluorobenzene[3] |

| Molecular Formula | C₆H₃BrF₆S | C₆H₃BrF₁₀S₂ | C₇H₃BrF₄ | C₆BrF₅ |

| Molecular Weight | 293.05 g/mol | 419.12 g/mol | 243.00 g/mol | 246.96 g/mol |

| Physical State | Liquid or Solid | Solid | Liquid | Liquid |

| Boiling Point | Not Determined | Not Determined | 138 - 139 °C | Not Determined |

| Melting Point | Not Determined | Not Determined | Not Determined | Not Determined |

Hazard Identification and Classification by Analogy

The hazard profile of 3-Fluoro-5-(pentafluorosulfur)bromobenzene is inferred from compounds sharing its core structural motifs: a halogenated benzene ring and the pentafluorosulfanyl group. The most informative analog is 3,5-Bis(pentafluorothio)bromobenzene, which suggests that the target compound should be handled as a substance with significant potential for irritation and acute toxicity.[4]

Caption: Structural relationship between the target compound and its key analogs.

Table 2: GHS Hazard Classification of Structural Analogs

| Hazard Class | 3,5-Bis(pentafluorothio)bromobenzene[4] | 3-Bromo-5-fluorobenzotrifluoride[2] | 1-Fluoro-3-bromobenzene[5] | Predicted Classification for Target Compound |

| Acute Toxicity, Oral | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |

| Acute Toxicity, Dermal | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |

| Acute Toxicity, Inhalation | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |

| Skin Irritation | Category 2 (Causes irritation) | Category 2 (Causes irritation) | Category 2 (Causes irritation) | Category 2 (Causes skin irritation) |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |

| STOT-SE | Category 3 (May cause respiratory irritation) | Not Classified | Not Classified | Category 3 (May cause respiratory irritation) |

Based on this analysis, 3-Fluoro-5-(pentafluorosulfur)bromobenzene should be regarded as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin, eye, and respiratory irritation.

First-Aid Measures

Immediate medical attention is required in case of significant exposure.[6]

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Call a poison center or doctor immediately.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][8]

Fire-Fighting and Explosion Hazards

While not all analogs are classified as flammable solids or liquids, the presence of a benzene ring warrants caution.[4][5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion is expected to produce highly toxic and corrosive gases. These include:

-

Advice for Firefighters: Wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10] Containers may rupture or explode if exposed to heat.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 7).[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[9]

-

Methods for Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[10]

Handling, Storage, and In-Use Protocols

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11] Protect from sunlight and heat.[9] Keep away from incompatible substances such as strong oxidizing agents.[5][12]

Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing SF₅ group and a fluorine atom suggests that this compound is a substrate for nucleophilic aromatic substitution (SₙAr) reactions.[13][14] The following is a generalized protocol that highlights critical safety checkpoints.

Caption: A generalized workflow for an SₙAr reaction, emphasizing safety checkpoints.

Protocol Steps:

-

Preparation: Always begin by donning appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.[6][10]

-

Reaction Setup: Assemble the reaction glassware in the fume hood. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

-

Reagent Addition: Charge the reaction vessel with the chosen solvent and the nucleophile. Subsequently, add 3-Fluoro-5-(pentafluorosulfur)bromobenzene to the mixture. If the reaction is exothermic, addition should be slow and controlled, potentially with external cooling.

-

Reaction Monitoring: Heat the reaction to the appropriate temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding an appropriate reagent (e.g., water or a buffered solution). Perform a liquid-liquid extraction to isolate the product.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by a method such as flash column chromatography.

-

Waste Disposal: All waste, including aqueous layers from the extraction and solvents, must be collected in appropriately labeled halogenated organic waste containers for disposal by trained personnel in accordance with institutional and local regulations.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is essential.

-

Engineering Controls: Work should be conducted in a laboratory with adequate ventilation, with a strong preference for using a chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile, neoprene) and a lab coat. Ensure that gloves are inspected prior to use and are changed immediately if contaminated.[6]

-

Respiratory Protection: If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[12]

-

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and sources of ignition.[5][12]

-

Hazardous Decomposition Products: Under thermal decomposition or combustion, this compound may release toxic fumes of hydrogen fluoride, sulfur oxides, and hydrogen bromide.[5][9][15]

References

[9] Safety Data Sheet - AMP Home Page. (n.d.). Retrieved February 24, 2026, from [6] SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Retrieved February 24, 2026, from [4] 3,5-Bis(pentafluorothio)bromobenzene Safety Data Sheet. SynQuest Laboratories, Inc. (n.d.). Retrieved February 24, 2026, from [5] SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Retrieved February 24, 2026, from [12] SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Retrieved February 24, 2026, from [11] SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). Retrieved February 24, 2026, from [10] SAFETY DATA SHEET - Apollo Scientific. (2006, February 24). Retrieved February 24, 2026, from [7] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved February 24, 2026, from [8] SAFETY DATA SHEET - Spectrum Chemical. (2019, June 10). Retrieved February 24, 2026, from Aldrich 549029 - SAFETY DATA SHEET. (2022, April 4). Retrieved February 24, 2026, from [15] 5 - SAFETY DATA SHEET. Fisher Scientific. (n.d.). Retrieved February 24, 2026, from [2] 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem. (n.d.). Retrieved February 24, 2026, from [13] Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved February 24, 2026, from [14] Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Retrieved February 24, 2026, from [3] Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem. (n.d.). Retrieved February 24, 2026, from [1] 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene, 98%. (n.d.). Retrieved February 24, 2026, from

Sources

- 1. 432028-10-9 | 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene, 98% | 1B35SFB [aspirasci.com]

- 2. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. amp.generalair.com [amp.generalair.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

A Comparative Analysis of Trifluoromethyl and Pentafluorosulfanyl Groups for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, stability, and overall pharmacokinetic profiles of therapeutic agents. Among these, the trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to modulate key molecular properties. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is rapidly gaining prominence and is often dubbed a "super-trifluoromethyl" group for its superior attributes.[1][2] This guide provides a comprehensive technical comparison of these two critical moieties, offering field-proven insights to inform rational drug design and development.

Core Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a CF3 or SF5 group into a drug candidate is driven by the desired modulation of its physicochemical properties. While both are strongly electron-withdrawing, their steric and electronic profiles differ significantly, leading to distinct impacts on molecular behavior.[3]

Table 1: Comparative Physicochemical Data of CF3 and SF5 Groups

| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Key Implications in Drug Design |

| Geometry | Tetrahedral | Octahedral[4] | The larger, conical shape of the SF5 group can create more significant steric hindrance, influencing receptor binding and molecular conformation.[5] |

| Van der Waals Volume (ų) | ~42.6 | ~69.8 | The greater volume of the SF5 group can lead to more pronounced effects on molecular shape and interactions.[6] |

| Electronegativity (Pauling Scale of Group) | ~3.3-3.5 | ~3.6-3.7 | The higher electronegativity of the SF5 group results in a stronger electron-withdrawing effect, significantly impacting the acidity/basicity of neighboring functional groups and aromatic ring electronics.[1][7] |

| Lipophilicity (Hansch-Leo π parameter) | +0.88 (for C6H5CF3) | +1.23 to +1.51 (for C6H5SF5) | The SF5 group imparts greater lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.[5][8] |

| Dipole Moment (Debye) | ~2.5-2.8 D | ~3.1-4.0 D | The larger dipole moment of the SF5 group can lead to stronger polar interactions and influence crystal packing.[5] |

The octahedral geometry of the SF5 group, in contrast to the tetrahedral CF3 group, provides a unique three-dimensional profile that can be exploited to optimize interactions within a biological target's binding pocket.[4] This distinct steric demand can be a critical differentiator in achieving selectivity and potency.[5]

Electronic Effects: Beyond Simple Induction

Both the CF3 and SF5 groups are potent electron-withdrawing substituents due to the high electronegativity of the fluorine atoms.[7][9] This property is fundamental to their ability to modulate the pKa of nearby acidic or basic centers, influence the metabolic stability of adjacent groups, and alter the electronic nature of aromatic systems.[10][11]

However, the SF5 group exhibits a more powerful electron-withdrawing effect than the CF3 group.[1] This enhanced inductive effect can be particularly advantageous in deactivating aromatic rings towards oxidative metabolism or in fine-tuning the acidity of a key pharmacophoric element to optimize target engagement.

Caption: Comparative electron-withdrawing strength of CF3 and SF5 groups.

Lipophilicity and Membrane Permeability: A Balancing Act

A molecule's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. Both CF3 and SF5 groups increase the lipophilicity of a parent molecule.[8][10] However, the SF5 group imparts a significantly greater increase in lipophilicity compared to the CF3 group.[8] On average, pentafluorosulfanyl compounds are about 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl counterparts.[8]

This enhanced lipophilicity can be a double-edged sword. While it can improve membrane permeability and bioavailability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[7][12] Therefore, the choice between a CF3 and an SF5 group must be carefully considered within the context of the overall molecular properties. In some cases, the SF5 group has been shown to offer a better balance, providing sufficient lipophilicity for cell penetration without the drawbacks of excessively greasy moieties like a tert-butyl group.[13]

Metabolic Stability: The "Super" Advantage

One of the most compelling reasons for incorporating the SF5 group is its exceptional metabolic stability.[1] The sulfur atom in the +6 oxidation state and the strong S-F bonds make the SF5 group highly resistant to metabolic degradation, particularly Phase I oxidative metabolism mediated by cytochrome P450 enzymes.[1][7] While the CF3 group also enhances metabolic stability due to the strength of the C-F bond, the SF5 group is generally considered more robust.[1][14]

This superior stability can lead to a longer drug half-life, reduced potential for the formation of reactive metabolites, and a more predictable pharmacokinetic profile.[1] The inability of the SF5 group to undergo dehydrofluorination to form a reactive Michael acceptor, a potential metabolic pathway for the CF3 group, further underscores its stability advantage.[15]

Caption: Comparative metabolic pathways of CF3 and SF5-containing drugs.

Synthetic Accessibility: A Practical Consideration

Historically, the synthetic challenges associated with introducing the SF5 group have limited its widespread adoption compared to the well-established methodologies for trifluoromethylation.[16] However, recent advancements have made SF5-containing building blocks more commercially available and have expanded the repertoire of synthetic methods for their incorporation.[4][15]

Experimental Protocol: Introduction of the Trifluoromethyl Group via Ruppert-Prakash Reagent

This protocol outlines a general procedure for the nucleophilic trifluoromethylation of a ketone using trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[17]

Objective: To synthesize a trifluoromethylated tertiary alcohol from a ketone precursor.

Materials:

-

Ketone substrate (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone substrate (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) dropwise to the stirred solution.

-

Add the TBAF solution (0.1 mmol) dropwise. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.

Experimental Protocol: Introduction of the Pentafluorosulfanyl Group via Radical Addition of SF5Cl

This protocol describes a general method for the radical pentafluorosulfanylation of an alkene using pentafluorosulfanyl chloride (SF5Cl).[18]

Objective: To synthesize an alkyl pentafluorosulfide from an alkene precursor.

Materials:

-

Alkene substrate (1.0 mmol)

-

Pentafluorosulfanyl chloride (SF5Cl, gas or condensed liquid, 1.2 mmol)

-

Triethylborane (BEt3), 1.0 M solution in hexanes (0.2 mmol)

-

Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

-

Schlenk flask or a pressure-rated tube, and a gas-tight syringe

Procedure:

-

To a Schlenk flask or pressure-rated tube equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol) and anhydrous solvent (5 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

At -78 °C (dry ice/acetone bath), condense a known amount of SF5Cl gas (1.2 mmol) into the flask or add via a gas-tight syringe.

-

Add the triethylborane solution (0.2 mmol) dropwise to the cold, stirred reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by GC-MS or 19F NMR.

-

Upon completion, carefully vent any excess SF5Cl into a fume hood with a scrubbing system.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the desired pentafluorosulfanylated compound.

Conclusion and Future Perspectives

The pentafluorosulfanyl group presents a compelling alternative to the trifluoromethyl group in drug design, offering superior metabolic and thermal stability, a stronger electron-withdrawing effect, and a unique steric profile.[1] While synthetic accessibility has been a historical barrier, ongoing innovations are making the SF5 moiety an increasingly viable tool for medicinal chemists.[16]

The choice between CF3 and SF5 is not a simple substitution but a strategic decision based on a comprehensive analysis of the target, the lead compound's properties, and the desired therapeutic profile. As our understanding of the nuanced effects of these powerful functional groups deepens, so too will our ability to design safer, more effective medicines. The "super-trifluoromethyl" group is poised to play an increasingly significant role in the future of drug discovery and development.

References

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Available at: [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]

-

Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Hep Journals. Available at: [Link]

-

The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing. Available at: [Link]

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC03280F.

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic

-

Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. ACS Publications. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Request PDF. Available at: [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

- Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing.

-

A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D(3) antagonist... PubMed. Available at: [Link]

- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

- Development of new methods for the synthesis of pentafluorosulfanyl (SF5)-substituted compounds. Papyrus - Scholaris.

-

Pentafluorosulfanyl (SF5) technology. Melius Organics. Available at: [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. Available at: [Link]

-

The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

- Environmental properties of pentafluorosulfanyl compounds. SETAC.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. Available at: [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Available at: [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]

-

A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Springer Nature Research Communities. Available at: [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]

-

Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. amphoteros.com [amphoteros.com]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. worldscientific.com [worldscientific.com]

- 16. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of SF5-containing biaryl scaffolds for medicinal chemistry

Executive Summary

The pentafluorosulfanyl (SF

This guide provides a rigorous technical framework for synthesizing SF

Part 1: Strategic Rationale & Properties

The "Super-Trifluoromethyl" Advantage

The SF

Table 1: Physicochemical Comparison of Substituents

| Property | SF | CF | tert-Butyl | Impact on MedChem |

| Hammett Constant ( | +0.68 | +0.54 | -0.20 | Stronger EWG; deactivates arene to electrophiles, activates for S |

| Lipophilicity ( | +1.51 | +1.09 | +1.98 | Increases membrane permeability and BBB penetration.[2] |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | Unique 3D space filling; rigidifies local conformation.[2] |

| Chemical Stability | High | High | Moderate | Resistant to P450 oxidation; stable to acid/base (with exceptions).[2] |

Stability & Causality in Synthesis

-

Thermal/Acid Stability: The C-S and S-F bonds are exceptionally strong.[2] SF

-arenes survive concentrated H -

Base Sensitivity (Critical): While stable to weak bases (carbonates, phosphates) and even refluxing NaOH, the SF

group is labile to strong, non-hindered organolithiums (e.g., n-BuLi). Mechanistically, small nucleophiles can attack the sulfur center or induce elimination.[2]-

Operational Rule: Use sterically hindered bases (e.g., LiTMP, LDA) if lithiation is required.[2]

-

Part 2: Synthesis Workflows

The synthesis of SF

Decision Matrix (DOT Diagram)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and electronic properties.

Part 3: Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling of SF -Aryl Halides

This is the most robust method. The strong electron-withdrawing nature of SF

Materials:

-

Substrate: 1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl

[3][4][5][6]·CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes.

-

Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

-

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[2] The SF

group is distinct by mass (loss of F is rare; look for parent ion).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). SF

compounds are non-polar; they often elute earlier than CF

Self-Validating Check:

-

If conversion is <50%, check the purity of the boronic acid (protodeboronation is common).

-

If homocoupling of the SF

-halide is observed, reduce catalyst loading or switch to Pd(PPh

Protocol B: Synthesis of SF -Aryl Boronates (Miyaura Borylation)

When the SF

Materials:

-

Substrate: 1-Bromo-4-(pentafluorosulfanyl)benzene

-

Reagent: Bis(pinacolato)diboron (B

pin -

Catalyst: Pd(dppf)Cl

(3 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv) — Do not use carbonate bases here.

-

Solvent: Anhydrous DMSO or Dioxane.[2]

Methodology:

-

Combine substrate, B

pin -

Add solvent and heat to 80 °C for 2–6 hours.

-

Expert Insight: KOAc is weak enough to promote transmetallation without activating the resulting boronate for premature Suzuki coupling (homocoupling).[2]

-

-

Workup: Dilute with Et

O (not EtOAc, to avoid DMSO extraction issues), wash extensively with water to remove DMSO. -

Stability Note: SF

-aryl pinacol boronates are stable on silica gel.[2]

Protocol C: Site-Selective Ortho-Functionalization

To access 1,2-disubstituted SF

Mechanism: The SF

Methodology:

-

Reagent Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in THF at -78 °C.

-

Critical:Do NOT use n-BuLi directly on the SF

arene. It will attack the sulfur center, leading to decomposition (defluorination). LiTMP is non-nucleophilic and safe.[2]

-

-

Lithiation: Add the SF

-arene (in THF) dropwise to the LiTMP solution at -78 °C. Stir for 1 hour. -

Trapping: Add the electrophile (e.g., I

, B(OMe) -

Warming: Allow to warm to RT slowly.

-

Result: This yields 2-iodo-SF

-benzene or 2-formyl-SF

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Decomposition of SF | Nucleophilic attack on Sulfur | Ensure base is non-nucleophilic (Cs |

| Low Yield (Suzuki) | Protodeboronation of partner | Use excess boronic acid (1.5–2.0 equiv).[2] Switch to anhydrous conditions (Dioxane/DMF).[2] |

| No Reaction (Cl substrate) | Oxidative addition too slow | Switch ligand to SPhos or XPhos (Buchwald ligands) to activate the Pd center.[2] |

| Insolubility | SF | Use Toluene/Water mixtures instead of polar alcohols.[2] |

References

-

Svida, K. et al. (2022).[2] In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications.[2]

-

BenchChem Technical Support. (2025). Stability of the Pentafluorosulfanyl Group (SF5). BenchChem Application Notes.

-

Rowan Scientific. (2025).[2] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific Blog.

-

Miyaura, N. & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Beier, P. et al. (2025).[2][7] Recent Advances in the Synthesis and Medicinal Chemistry of SF5 Compounds. ResearchGate Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Lithiation of 3-Fluoro-5-(pentafluorosulfur)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pentafluorosulfur (SF₅) group is an emerging fluorinated functional group that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, makes it a valuable substituent for modulating the physicochemical and biological properties of organic molecules.[1] The targeted functionalization of aromatic rings bearing the SF₅ group is crucial for the synthesis of novel chemical entities. This guide provides detailed protocols and expert insights into the lithiation of 3-fluoro-5-(pentafluorosulfur)bromobenzene, a key building block for the introduction of the 3-fluoro-5-(pentafluorosulfur)phenyl moiety.

The primary challenge in the lithiation of this substrate lies in the regioselectivity, with the potential for reaction at three distinct sites: lithium-halogen exchange at the bromine atom, or deprotonation ortho to either the fluorine or the pentafluorosulfur group. This document will elucidate the factors governing this selectivity and provide protocols to favor the desired transformation.

Scientific Rationale and Mechanistic Considerations

The lithiation of 3-fluoro-5-(pentafluorosulfur)bromobenzene can proceed via two main pathways: lithium-halogen exchange and directed ortho-lithiation (DoM).

-

Lithium-Halogen Exchange: This is a rapid and generally high-yielding reaction between an organolithium reagent, typically n-butyllithium (n-BuLi), and an aryl bromide.[2][3][4] The reaction proceeds via an ate-complex intermediate and is driven by the formation of the more stable aryllithium species.[2] Given the high reactivity of n-BuLi with aryl bromides, this is often the kinetically favored pathway at low temperatures.[2][5]

-

Directed ortho-Lithiation (DoM): In this pathway, a substituent on the aromatic ring directs the deprotonation of an adjacent proton by an organolithium reagent.[6][7][8] Both fluorine and the SF₅ group can act as directing groups. Fluorine is a moderate directing group, while the pentafluorosulfur group is considered a relatively weak directing group for ortho-lithiation.[6][9] The acidity of the protons ortho to these electron-withdrawing groups is increased, making them susceptible to deprotonation by strong bases.

For 3-fluoro-5-(pentafluorosulfur)bromobenzene, the competition between these pathways is a key consideration. The use of a nucleophilic organolithium reagent like n-BuLi at low temperatures is expected to predominantly favor the lithium-bromine exchange. Conversely, the use of a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or a "superbase" (e.g., n-BuLi/potassium tert-butoxide) could potentially favor deprotonation at one of the ortho positions.[10]

It is also critical to note that the SF₅ group can act as a leaving group at elevated temperatures, leading to the formation of a benzyne intermediate.[9] Therefore, strict temperature control is paramount to avoid this side reaction.

Diagram of Potential Reaction Pathways

Caption: Potential lithiation pathways for 3-fluoro-5-(pentafluorosulfur)bromobenzene.

Protocol 1: Lithium-Bromine Exchange using n-Butyllithium

This protocol is designed to favor the formation of 3-fluoro-5-(pentafluorosulfur)phenyllithium via lithium-halogen exchange.

Materials:

-

3-Fluoro-5-(pentafluorosulfur)bromobenzene

-

n-Butyllithium (typically 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., dry ice (CO₂), N,N-dimethylformamide (DMF), etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas supply

-

Schlenk line or glovebox

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles, oven-dried

-

Septa

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture.[11][12][13][14][15][16] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques.[15][17]

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[16][18]

-

Have a Class D fire extinguisher readily available. Do not use water to extinguish an organolithium fire.[12][18]

-

Perform the reaction in a well-ventilated fume hood.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the lithium-bromine exchange reaction.

Step-by-Step Procedure:

-

Preparation: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Setup: Dissolve 3-fluoro-5-(pentafluorosulfur)bromobenzene (1.0 eq.) in anhydrous THF (provide a suitable concentration, e.g., 0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe over several minutes. A slight color change may be observed.

-

Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the lithiation can be monitored by quenching small aliquots and analyzing by GC-MS or TLC.

-

Quenching: Quench the reaction by adding the chosen electrophile at -78 °C. For example, to form the corresponding carboxylic acid, carefully add a slurry of crushed dry ice in THF.

-

Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Add saturated aqueous NH₄Cl to quench any remaining organolithium species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Directed ortho-Lithiation using Lithium Diisopropylamide (LDA)

This protocol aims to favor deprotonation at a position ortho to the fluorine or SF₅ group. The regioselectivity of this reaction may be variable and requires careful analysis.

Materials:

-

3-Fluoro-5-(pentafluorosulfur)bromobenzene

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (typically 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile

-

(Same workup and purification materials as Protocol 1)

Safety Precautions:

-

All safety precautions for n-butyllithium apply.

-

Diisopropylamine is a corrosive and flammable liquid. Handle with appropriate care.

Step-by-Step Procedure:

-

LDA Preparation: In a separate, oven-dried flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to generate LDA in situ.

-

Reaction Setup: In the main reaction flask, dissolve 3-fluoro-5-(pentafluorosulfur)bromobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Addition of LDA: Slowly transfer the freshly prepared LDA solution to the solution of the starting material via cannula or syringe at -78 °C.

-

Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching, Workup, and Purification: Follow steps 6-10 from Protocol 1.

Data Summary and Troubleshooting

| Parameter | Protocol 1 (Li-Br Exchange) | Protocol 2 (DoM) | Rationale and Troubleshooting |

| Lithium Reagent | n-Butyllithium | Lithium Diisopropylamide (LDA) | n-BuLi is a strong nucleophile and base, favoring halogen exchange. LDA is a strong, non-nucleophilic base, favoring deprotonation. |

| Temperature | -78 °C | -78 °C | Low temperatures are crucial to prevent benzyne formation and other side reactions.[4][9] If side products are observed, ensure the temperature is maintained. |

| Solvent | Anhydrous THF | Anhydrous THF | THF is a good coordinating solvent that can accelerate lithiation.[3] Ensure the solvent is rigorously dried, as water will quench the organolithium reagent. |

| Expected Major Product | 3-Fluoro-5-(pentafluorosulfur)phenyllithium | Mixture of ortho-lithiated isomers | The outcome of Protocol 2 may be a mixture and require careful spectroscopic analysis (e.g., ¹⁹F NMR) to determine the regioselectivity. |